molecular formula C24H14N2O3 B2865723 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide CAS No. 326618-60-4

2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide

Cat. No. B2865723
CAS RN: 326618-60-4
M. Wt: 378.387
InChI Key: GITYEWWERDRTPO-UHFFFAOYSA-N
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Description

2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2000 by Honda et al. and has since been the subject of extensive research.

Mechanism of Action

The mechanism of action of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is complex and involves multiple pathways. Studies have shown that 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and the downregulation of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects
2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant effects. Studies have also shown that 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide in lab experiments is its potent anti-tumor activity, which makes it an attractive candidate for cancer research. Additionally, 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of using 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide. One area of research is the development of novel derivatives of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide and its downstream targets.

Synthesis Methods

The synthesis of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the final product. This synthesis method has been optimized over the years to improve the yield and purity of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide.

Scientific Research Applications

2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes.

properties

IUPAC Name

2-cyano-N-(9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O3/c25-14-16(13-15-7-2-1-3-8-15)24(29)26-20-12-6-11-19-21(20)23(28)18-10-5-4-9-17(18)22(19)27/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITYEWWERDRTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide

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